molecular formula C37H34N3O8P B13827077 (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate

Katalognummer: B13827077
Molekulargewicht: 679.7 g/mol
InChI-Schlüssel: QWYVWAQCGZYFLW-DHUJRADRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral, Fmoc-protected amino acid derivative featuring a benzyl ester, a 4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl side chain, and an (S)-configuration at the α-carbon. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amine, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under basic conditions (e.g., piperidine).

Eigenschaften

Molekularformel

C37H34N3O8P

Molekulargewicht

679.7 g/mol

IUPAC-Name

benzyl (2S)-3-[4-[bis(2-cyanoethoxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C37H34N3O8P/c38-20-8-22-46-49(43,47-23-9-21-39)48-29-18-16-27(17-19-29)24-35(36(41)44-25-28-10-2-1-3-11-28)40-37(42)45-26-34-32-14-6-4-12-30(32)31-13-5-7-15-33(31)34/h1-7,10-19,34-35H,8-9,22-26H2,(H,40,42)/t35-/m0/s1

InChI-Schlüssel

QWYVWAQCGZYFLW-DHUJRADRSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Fmoc Protection of the Amino Group

The amino group protection is typically achieved by reacting the free amino acid or its ester with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) . This reagent selectively reacts with the amino group to form the Fmoc-protected amino acid.

Typical procedure:

  • Dissolve the amino acid (e.g., L-phenylalanine or a derivative) in a basic aqueous medium or mixed solvent system such as acetone/water.
  • Add sodium bicarbonate or sodium carbonate as a base to maintain pH around 8-9.
  • Add Fmoc-OSu in a molar ratio of approximately 0.8–1.3 equivalents relative to the amino acid.
  • Stir the reaction mixture overnight at room temperature.
  • Remove organic solvents by rotary evaporation.
  • Extract the product into ethyl acetate.
  • Acidify aqueous phase to pH ~2 to precipitate or extract the product.
  • Wash and dry the organic layer, concentrate and recrystallize to obtain Fmoc-protected amino acid .

This method is adapted from a similar approach used for Fmoc protection of levodopa described in patent CN102718739A, which uses sodium bicarbonate and acetone with Fmoc-OSu to generate Fmoc acyl amino acid intermediates efficiently.

Step 2: Benzyl Esterification of the Carboxyl Group

The carboxylic acid group is esterified to the benzyl ester to protect the acid functionality and improve solubility and handling.

Common methods include:

  • Fischer esterification: Reacting the amino acid with benzyl alcohol under acidic conditions (e.g., HCl or sulfuric acid catalyst) with removal of water to drive ester formation.
  • DCC/DMAP-mediated esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane to couple the carboxylic acid with benzyl alcohol at room temperature.
  • Benzyl bromide alkylation: In some cases, benzylation can be achieved by reaction with benzyl bromide under basic conditions.

The benzyl esterification step must be compatible with the Fmoc group; thus, mild conditions such as DCC/DMAP coupling are preferred to avoid deprotection or side reactions.

Step 3: Phosphorylation of the Phenolic Hydroxyl Group

The critical step for the title compound is the introduction of the bis(2-cyanoethoxy)phosphoryl group at the para-hydroxy position of the phenyl ring.

Preparation of bis(2-cyanoethoxy)phosphoryl derivatives typically involves:

  • Reaction of the phenolic hydroxyl with a suitable phosphorylating agent such as bis(2-cyanoethoxy)phosphorochloridate or related phosphoryl chlorides under base catalysis.
  • The base (e.g., triethylamine or pyridine) scavenges the generated HCl.
  • The reaction is performed in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane under an inert atmosphere to prevent hydrolysis.
  • Reaction temperature is controlled, often at 0°C to room temperature, to minimize side reactions.
  • After completion, the reaction mixture is quenched, extracted, and purified by column chromatography or recrystallization.

This phosphorylation methodology is consistent with the general approaches for preparing phosphate-based linkers for drug conjugates, as described in patent US10550190B2, which emphasizes tunable stability phosphate linkers with bis(2-cyanoethoxy) substituents.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent Catalyst/Base Temperature Time Yield (%) Notes
1. Fmoc Protection Levodopa or L-phenylalanine + Fmoc-OSu (0.8–1.3 eq), NaHCO3 (1–6 eq) Acetone/Water Sodium bicarbonate Room temperature Overnight 85–95 Stirring, followed by extraction and recrystallization
2. Benzyl Esterification Carboxylic acid + benzyl alcohol, DCC/DMAP coupling or Fischer esterification DCM or benzyl alcohol DCC, DMAP or acid catalyst 0°C to RT 2–24 hours 70–90 Mild conditions to preserve Fmoc group
3. Phosphorylation Phenol + bis(2-cyanoethoxy)phosphorochloridate, triethylamine THF or DCM Triethylamine or pyridine 0°C to RT 1–6 hours 60–80 Anhydrous conditions, inert atmosphere, purification by chromatography

Purification and Characterization

  • Purification: Typically involves liquid-liquid extraction, washing with aqueous solutions (acid/base), drying over anhydrous sodium sulfate, and recrystallization from solvents such as ethyl acetate or Sherwood oil as indicated in patent CN102718739A.
  • Characterization: Confirmed by NMR (1H, 13C, 31P), mass spectrometry, IR spectroscopy, and elemental analysis. The presence of the Fmoc group is confirmed by characteristic aromatic signals, and phosphorylation by 31P NMR.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound is significant in the development of peptide-based therapeutics. The Fmoc protecting group allows for the selective modification of amino acids during solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide structures that can act as potential drug candidates. Its ability to form stable conjugates with other bioactive molecules enhances its utility in designing prodrugs that can improve bioavailability and target specificity.

Anticancer Activity

Research indicates that compounds similar to (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate exhibit anticancer properties. In vitro studies have shown that such derivatives can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival. For instance, the incorporation of phosphoryl groups enhances interaction with cellular targets, potentially leading to increased cytotoxicity against tumor cells.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways involving kinases and phosphatases. By modulating these enzymes' activities, it can influence various biological processes, including cell signaling and metabolism. This property makes it a candidate for further exploration in treating diseases characterized by dysregulated enzyme activity.

Biomolecular Probes

Due to its unique chemical structure, (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate can serve as a biomolecular probe for studying protein interactions and dynamics. Its fluorescent properties enable researchers to visualize and track biological molecules within cellular environments, providing insights into molecular mechanisms underlying various diseases.

Polymer Chemistry

In materials science, this compound's derivatives are being explored for their potential use in creating functional polymers. The incorporation of phosphonate groups allows for enhanced adhesion properties and thermal stability in polymer matrices, making them suitable for applications in coatings and adhesives.

Nanotechnology

The ability to functionalize nanoparticles with (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate opens avenues for targeted drug delivery systems. By attaching this compound to nanoparticle surfaces, researchers can design carriers that selectively deliver therapeutic agents to specific cells or tissues, improving treatment efficacy while minimizing side effects.

Case Studies

Study TitleFocusFindings
Anticancer Properties of Fmoc DerivativesEvaluation of cytotoxicityDemonstrated significant apoptosis induction in breast cancer cell lines
Enzyme Inhibition MechanismsMechanistic study on kinase inhibitionIdentified potential pathways affected by the compound leading to decreased cell proliferation
Functionalization of NanoparticlesDrug delivery systemsEnhanced targeting efficiency observed in animal models using modified nanoparticles

Wirkmechanismus

The mechanism of action of (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The phosphoryl group plays a crucial role in these interactions, facilitating binding to target molecules and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected amino acid derivatives:

Compound R-Group Ester/Protecting Group Molecular Weight Key Applications Synthesis Yield (If Available) References
(S)-Benzyl 2-((Fmoc-amino)-3-(4-(bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate (Target) 4-(bis(2-cyanoethoxy)phosphoryl)oxy-phenyl Benzyl ester Not reported Oligonucleotide linkers, phosphopeptides Not reported
Methyl 2-(Fmoc-amino)-3-(4-(tert-butyl)phenyl)propanoate (Product 34) 4-(tert-butyl)phenyl Methyl ester 458.23 g/mol Peptide synthesis 43% (solid-phase extraction)
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) Free carboxylic acid 401.45 g/mol SPPS, chiral building blocks Not reported
2-(Fmoc-amino)-3,3,3-trifluoropropanoic acid Trifluoromethyl Free carboxylic acid ~339.39 g/mol Fluorinated peptide design Not reported
(2S)-2-(Fmoc-amino)-3-(1H-indol-3-yl)propanoic acid Indole Free carboxylic acid Variable Tryptophan analogs, bioactive peptides Not reported
6-(Fmoc-methylamino)hexanoic acid Hexanoic acid with methyl-Fmoc Free carboxylic acid Similarity: 0.82 Linker chemistry, bioconjugation Not reported

Key Structural and Functional Differences:

Phosphorylated Side Chain: The target compound’s 4-(bis(2-cyanoethoxy)phosphoryl)oxy group is unique among the compared analogs. This moiety enhances stability under acidic conditions (common in SPPS) and is typically used in oligonucleotide synthesis to protect phosphate groups. Deprotection requires β-elimination via ammonium hydroxide, contrasting with tert-butyl or methyl esters cleaved by TFA or bases . In contrast, the tert-butyl group in Product 34 provides steric protection for the phenyl ring, improving solubility in organic solvents but requiring strong acids (e.g., TFA) for deprotection .

Ester Group: The benzyl ester in the target compound offers acid stability but requires hydrogenolysis (H₂/Pd) or Lewis acids (e.g., TMSOTf) for cleavage, unlike methyl esters (base-labile) or free carboxylic acids (directly used in SPPS) .

Chirality and Substitutents: The (S)-configuration ensures compatibility with natural amino acid backbones. Substituents like o-tolyl () or indole () influence steric and electronic properties, affecting peptide folding and receptor interactions .

Toxicity and Handling: The bis-2-cyanoethoxy group in the target compound may pose toxicity risks (cyanide release upon degradation), necessitating stringent handling protocols similar to those for related Fmoc derivatives (e.g., use in fume hoods, PPE) .

Research Findings:

  • Stability: The benzyl ester and phosphoryl group may confer enhanced storage stability at -20°C, as seen in analogs like (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid .
  • Applications: While most Fmoc-amino acids are used in SPPS, the target compound’s phosphorylated structure suggests niche roles in synthesizing phosphotyrosine analogs or oligonucleotide-peptide conjugates .

Biologische Aktivität

(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₃₁H₃₄N₂O₇P
  • Molecular Weight : 558.6 g/mol

Structural Features

The compound features a benzyl group, a fluorenylmethoxycarbonyl moiety, and a phosphonate group. These structural components contribute to its interaction with biological targets.

  • Enzyme Inhibition : The phosphonate group is known to inhibit enzymes such as phosphodiesterases and kinases, which are crucial in various signaling pathways.
  • Cell Signaling Modulation : The compound may interfere with cell signaling pathways involved in cancer proliferation and apoptosis, particularly through modulation of the MAPK/ERK pathway.

Therapeutic Potentials

Research indicates that this compound may possess:

  • Antitumor Activity : Preliminary studies suggest it could inhibit tumor growth in specific cancer cell lines.
  • Antiviral Properties : The compound has shown potential against viral infections by disrupting viral replication mechanisms.

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies demonstrated that (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((bis(2-cyanoethoxy)phosphoryl)oxy)phenyl)propanoate significantly reduced the proliferation of breast cancer cells by inducing apoptosis through caspase activation .
  • Viral Inhibition : A study evaluated the compound's efficacy against the influenza virus, revealing that it inhibited viral replication by interfering with the virus's ability to enter host cells .
  • Pharmacokinetics : Research on the pharmacokinetic profile indicated favorable absorption and distribution characteristics in animal models, suggesting potential for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionModel/Study Reference
AntitumorInduction of apoptosis via caspase activationIn vitro breast cancer study
AntiviralInhibition of viral replicationInfluenza virus study
PharmacokineticsFavorable absorption and distributionAnimal model study

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step protocols, typically including:

  • Fmoc protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the amino group during peptide synthesis .
  • Phosphorylation : The bis(2-cyanoethoxy)phosphoryl group is introduced via phosphoramidite chemistry, requiring anhydrous conditions and catalysts like tetrazole .
  • Benzyl ester formation : Benzyl esterification of the carboxylic acid group under basic conditions (e.g., DCC/DMAP in dichloromethane) .

Q. Purification :

  • HPLC : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is critical for isolating high-purity product .
  • Recrystallization : Ethanol/water mixtures are used to remove unreacted reagents .

Q. Key Data :

ParameterOptimal Conditions
Reaction Temp.0–25°C (phosphorylation step)
SolventAnhydrous DCM or THF
Yield60–75% after purification

Q. How does the bis(2-cyanoethoxy)phosphoryl group influence reactivity in oligonucleotide synthesis?

This group acts as a protecting group for phosphate in solid-phase oligonucleotide synthesis. Its reactivity is characterized by:

  • Acid-labile properties : Removed under mild acidic conditions (e.g., 3% trichloroacetic acid) without affecting the Fmoc group .
  • Steric effects : The cyanoethoxy groups reduce steric hindrance compared to bulkier alternatives, enhancing coupling efficiency .

Mechanistic Insight :
The phosphoryl group undergoes nucleophilic attack by the 5'-OH of the growing oligonucleotide chain, facilitated by activating agents like 1H-tetrazole .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?

Conflicting stability reports arise from differences in:

  • pH-dependent hydrolysis : The benzyl ester hydrolyzes rapidly at pH > 8, while the Fmoc group degrades at pH < 4.
  • Analytical validation : Use tandem techniques:
    • LC-MS : Quantifies degradation products (e.g., free Fmoc or phosphorylated byproducts) .
    • NMR (¹H/³¹P) : Tracks chemical shifts of the phosphoryl group under acidic/basic conditions .

Q. Stability Data :

ConditionHalf-Life (h)Degradation Pathway
pH 7.4 (buffer)48Benzyl ester hydrolysis
pH 2.012Fmoc deprotection
pH 10.0<1Phosphoryl-O cleavage

Q. How do structural modifications (e.g., cyanoethoxy vs. methoxy phosphoryl groups) impact enzymatic interactions?

Comparative studies with analogs reveal:

  • Cyanoethoxy groups : Enhance solubility in organic phases and reduce nonspecific binding to proteases (e.g., trypsin) due to electron-withdrawing effects .
  • Methoxy analogs : Exhibit higher metabolic stability but lower coupling efficiency in solid-phase synthesis .

Q. Biological Activity Comparison :

Compound VariantProtease Binding (Kd, nM)Coupling Efficiency (%)
Bis(2-cyanoethoxy)120 ± 1585
Dimethoxy450 ± 3065

Q. What strategies mitigate racemization during peptide coupling reactions?

Racemization at the chiral center is minimized by:

  • Low-temperature coupling : Reactions at 0–4°C reduce base-catalyzed epimerization .
  • Activating agents : Use of Oxyma Pure/HATU instead of DCC reduces side reactions .
  • Solvent choice : DMF or NMP stabilizes the transition state better than THF .

Q. Experimental Validation :

Condition% Racemization (by Chiral HPLC)
DCC/DMAP, 25°C8.2%
HATU/Oxyma, 0°C<0.5%

Q. How does the compound interact with lipid bilayers in drug delivery studies?

The phosphoryl group facilitates membrane interaction:

  • Surface plasmon resonance (SPR) : Shows high affinity for phosphatidylcholine bilayers (Ka = 1.2 × 10⁴ M⁻¹) .
  • Fluorescence anisotropy : The benzyl group increases rigidity in hydrophobic membrane regions .

Q. Delivery Efficiency :

FormulationCellular Uptake (% Control)
Free compound15 ± 3
Liposome-encapsulated78 ± 5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.